2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)-5-(trifluoromethyl)pyridine
Descripción
This compound is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a piperidin-4-yloxy substituent at the 2-position. The piperidine ring is further modified with a 2-(methylsulfanyl)benzoyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methylsulfanyl moiety may influence electronic properties and binding interactions . Such structural features are common in bioactive molecules targeting kinases, GPCRs, or microbial enzymes .
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2S/c1-27-16-5-3-2-4-15(16)18(25)24-10-8-14(9-11-24)26-17-7-6-13(12-23-17)19(20,21)22/h2-7,12,14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWIATTVFPWOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Comparison
The compound shares a pyridine core with several analogs (Table 1). Key differences lie in substituents on the piperidine ring and pyridine positions:
Key Observations :
- The ethoxybenzoyl analog (C₂₀H₂₁F₃N₂O₃) shows reduced molecular weight due to the absence of sulfur but retains similar lipophilicity .
- The triazole-thiol derivative (C₁₉H₁₆ClF₃N₆S) incorporates a heterocyclic thiol group, which may enhance metal-binding or redox activity .
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity:
- The triazole-thiol analog has higher polarity due to the thiol group, leading to lower logP (~2.8) and better solubility in polar solvents .
Bioactivity:
- Kinase Inhibition: Piperidine-pyridine hybrids are known to inhibit kinases like PI3K or EGFR. The target compound’s benzoyl group may enhance binding affinity compared to unsubstituted analogs .
- Antimicrobial Activity : Methylsulfanyl groups in similar compounds (e.g., thiourea derivatives) show moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
- Metabolic Stability: The trifluoromethyl group in the target compound likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
